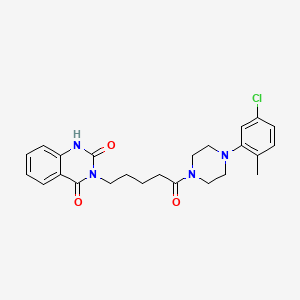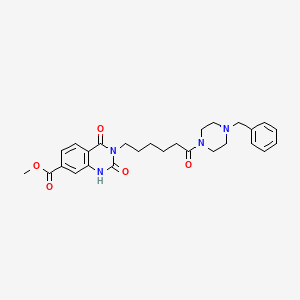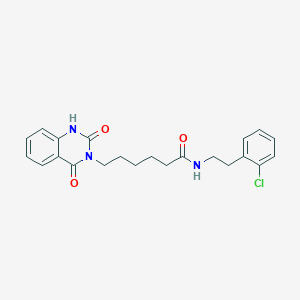![molecular formula C22H25ClN2O5S B3410360 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 896378-17-9](/img/structure/B3410360.png)
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone
描述
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B cell receptor signaling. BTK is a critical mediator of B cell activation and differentiation, and its dysregulation has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.
作用机制
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a selective inhibitor of BTK, which is a key regulator of B cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon B cell receptor engagement. BTK phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways, including the NF-κB pathway. The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of autoimmune diseases. By inhibiting BTK, 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone blocks these downstream signaling pathways, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has been shown to inhibit BTK activity in vitro and in vivo, leading to a reduction in downstream signaling pathways. 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of autoimmune diseases, 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has been shown to reduce disease severity, joint inflammation, autoantibody production, and demyelination.
实验室实验的优点和局限性
One advantage of 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is its selectivity for BTK, which reduces the likelihood of off-target effects. Another advantage is its potency, which allows for lower doses to be used in animal models. However, one limitation of 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is its solubility, which can affect its pharmacokinetics and bioavailability. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of its potential use in combination with other therapies, such as immunomodulatory drugs or biologics. Additionally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
科学研究应用
2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in several animal models. In a mouse model of rheumatoid arthritis, 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone significantly reduced disease severity and joint inflammation. In a mouse model of systemic lupus erythematosus, 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone reduced the production of autoantibodies and improved kidney function. In a mouse model of multiple sclerosis, 2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone reduced disease severity and demyelination.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-17-2-8-20(9-3-17)31(27,28)25-14-15-30-22(25)10-12-24(13-11-22)21(26)16-29-19-6-4-18(23)5-7-19/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIDLNRGBGRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(4-Chlorophenoxy)acetyl]-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410292.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3410309.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410315.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B3410326.png)

![N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410337.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide](/img/structure/B3410340.png)
![N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3410347.png)
![N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410352.png)
![2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3410363.png)
![(2,6-Difluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410368.png)
![(3-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410369.png)
